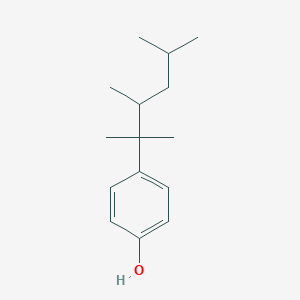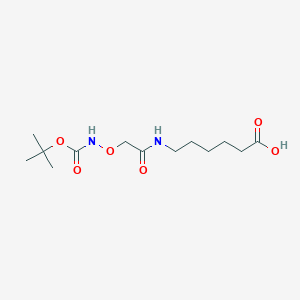
2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with ethylene glycol derivatives under controlled conditions to form the desired product . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization or chromatography to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity or modulating receptor functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-4,13-dioxo-3,8,11,17,20-pentaoxa-5,14-diazadocosan-22-oic acid
- 4,9-Dioxo-3,10-dioxa-5,8-diazadodecane-1,12-diyl bis(2-methylacrylate)
- 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
Uniqueness
What sets 2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and stability. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively .
Propiedades
Número CAS |
879898-82-5 |
|---|---|
Fórmula molecular |
C13H24N2O6 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H24N2O6/c1-13(2,3)21-12(19)15-20-9-10(16)14-8-6-4-5-7-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) |
Clave InChI |
WLRWWMAFVWMQJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NOCC(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
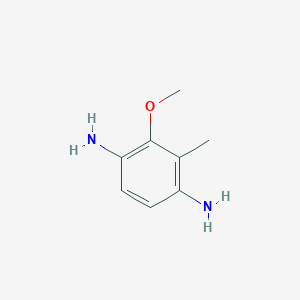
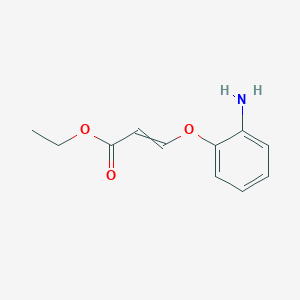
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
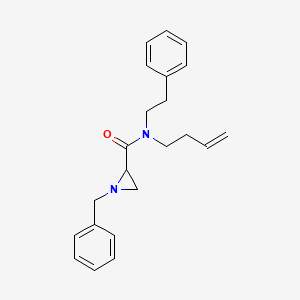
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)
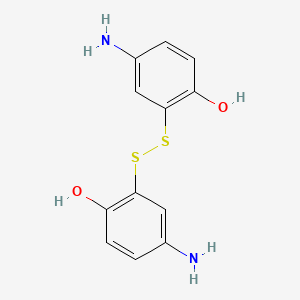
![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)
